methyl 2-bromo-6-fluoro-3-nitrobenzoate
Description
Methyl 2-bromo-6-fluoro-3-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at the 2-position, a fluorine atom at the 6-position, and a nitro group at the 3-position of the aromatic ring, with a methyl ester at the carboxylate position.
Properties
CAS No. |
1610060-53-1 |
|---|---|
Molecular Formula |
C8H5BrFNO4 |
Molecular Weight |
278 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-fluoro-3-nitrobenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzoic acid derivatives. One common method involves the nitration of methyl 2-fluoro-3-nitrobenzoate followed by bromination under controlled conditions . The reaction typically requires the use of concentrated sulfuric acid and methanol as solvents, with the reaction mixture being stirred at elevated temperatures for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as methyl 2-fluoro-3-nitrobenzoate if methoxide is the nucleophile.
Reduction: The major product is methyl 2-bromo-6-fluoro-3-aminobenzoate.
Oxidation: Products vary based on the oxidizing agent and conditions used.
Scientific Research Applications
Methyl 2-bromo-6-fluoro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-fluoro-3-nitrobenzoate depends on its chemical interactions. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the compound. The bromine and fluorine atoms can also affect the compound’s behavior in chemical reactions, such as increasing its electrophilicity or altering its steric properties.
Comparison with Similar Compounds
Key Structural and Functional Group Differences
The closest analogs identified in the evidence include ethyl 2-bromo-3-chloro-6-fluorobenzoate (CAS 1805478-71-0, ) and methyl 3-bromo-2-chloro-6-fluorobenzoate (CAS 1784053-31-1, ). Below is a detailed comparison:
Analysis of Differences
Substituent Effects :
- The nitro group in the target compound (position 3) is a strong electron-withdrawing group, which likely increases the electrophilicity of the aromatic ring compared to the chloro substituent in the analogs . This difference may enhance reactivity in nucleophilic aromatic substitution (NAS) reactions.
- Halogen Positioning : The bromine in the target compound is at position 2, whereas in the methyl analog (CAS 1784053-31-1), bromine is at position 3. This positional variance could influence steric hindrance and regioselectivity in further derivatization.
Physicochemical Properties :
- The nitro group increases molecular weight and polarity compared to chloro-substituted analogs, which may alter crystallization behavior or melting points.
- The absence of spectral or thermodynamic data (e.g., NMR, FTIR) for the target compound limits direct comparison with the analogs. For example, CAS 1784053-31-1 has a molar mass of 267.48 g/mol, while the nitro-substituted variant is heavier (~298 g/mol), suggesting differences in volatility or chromatographic retention times.
Biological Activity
Methyl 2-bromo-6-fluoro-3-nitrobenzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzoate structure. Its molecular formula is C8H5BrFNO4, with a molecular weight of 293.05 g/mol. The combination of these electronegative elements enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its functional groups:
- Nitro Group : Participates in electron transfer reactions, potentially influencing various biochemical pathways.
- Bromine and Fluorine Atoms : Affect the compound's reactivity and binding affinity to specific enzymes or receptors, enhancing its potential as a pharmaceutical intermediate.
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Compounds with similar structures often show antimicrobial effects. Preliminary studies suggest that this compound could possess similar activities, making it a candidate for further investigation in drug development.
- Anti-inflammatory Effects : The presence of halogenated and nitro groups may contribute to anti-inflammatory properties, as seen in related compounds.
Case Studies and Research Findings
- Antimicrobial Activity : A study assessed the antimicrobial efficacy of various nitroaromatic compounds, revealing that those similar to this compound exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicate potential applications in treating bacterial infections.
- Synthesis and Pharmacological Evaluation : In one study, researchers synthesized derivatives of this compound and evaluated their interactions with biological systems. The findings suggested that these derivatives could serve as effective inhibitors of specific enzymes involved in inflammatory responses.
Comparative Analysis
To highlight the unique properties of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Potential | Notes |
|---|---|---|---|
| This compound | Moderate | Promising | Unique combination of halogens |
| Methyl 2-bromo-5-fluoro-3-nitrobenzoate | High | Moderate | Similar structure but different position |
| Methyl 2-bromo-4-(trifluoromethyl)benzoate | Low | Low | Increased steric hindrance affects activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
